molecular formula C11H8N2O2S B1439440 5-(1-Benzothien-3-yl)imidazolidine-2,4-dione CAS No. 1214206-50-4

5-(1-Benzothien-3-yl)imidazolidine-2,4-dione

Cat. No.: B1439440
CAS No.: 1214206-50-4
M. Wt: 232.26 g/mol
InChI Key: HJAGVZNIDXBAHO-UHFFFAOYSA-N
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Description

5-(1-Benzothien-3-yl)imidazolidine-2,4-dione is a synthetic derivative of the imidazolidine-2,4-dione scaffold, a core structure also known as hydantoin . This heterocyclic system is of significant interest in medicinal and organic chemistry research. Compounds based on this structure, particularly various 5-substituted derivatives, are frequently investigated for their potential biological activities . For instance, research on analogous structures has shown that molecules incorporating aromatic and heteroaromatic substituents, such as thiophene rings, can exhibit notable pharmacological properties . One study on related 1,3-diaryl-5-thioxo-imidazolidin-2,4-dione derivatives found that several compounds demonstrated significant antibacterial and antifungal activities, highlighting the potential of this chemical class in developing new antimicrobial agents . The presence of the benzothiophene group in this particular compound suggests it may be a key intermediate or target molecule for researchers working in areas such as synthetic methodology development, the creation of molecular libraries for biological screening, and structure-activity relationship (SAR) studies. The product must be stored in a dark place, sealed in a dry environment at room temperature . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

5-(1-benzothiophen-3-yl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2S/c14-10-9(12-11(15)13-10)7-5-16-8-4-2-1-3-6(7)8/h1-5,9H,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAGVZNIDXBAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C3C(=O)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Amino Acid and Isocyanate Reaction

A widely used method for preparing imidazolidine-2,4-dione derivatives involves the reaction of amino acids with phenyl isocyanates or related isocyanate derivatives, followed by acid hydrolysis to form the hydantoin ring.

  • Procedure:

    • The amino acid derivative (e.g., benzothiophene-3-ylglycine or analogous compound) is reacted with phenyl isocyanate under controlled conditions.
    • The intermediate formed undergoes acid hydrolysis to close the imidazolidine-2,4-dione ring.
    • The product is isolated by recrystallization, often from ethanol/water mixtures.
  • Example:

    • In the synthesis of 3-phenyl-5-arylimidazolidin-2,4-dione derivatives, amino acids reacted with phenyl isocyanate yielded imidazolidine-2,4-dione derivatives with good yields (approx. 70-80%) and high purity.
  • Advantages:

    • This method allows for the incorporation of various aryl groups at the 5-position by selecting the appropriate amino acid derivative.
    • Mild reaction conditions and straightforward purification steps.

Modified Acylation and Substitution on Preformed Imidazolidine-2,4-dione

Another approach involves starting with 5,5-disubstituted imidazolidine-2,4-dione cores and performing acylation or nucleophilic substitution reactions to introduce aryl or heteroaryl substituents.

  • Procedure:

    • The parent imidazolidine-2,4-dione is reacted with acyl chlorides, chloroformate esters, or other electrophilic reagents in solvents like acetone or ethanol.
    • Refluxing the mixture for several hours facilitates substitution at the nitrogen or carbon atoms of the ring.
    • The reaction mixture is concentrated, cooled, and the product precipitated and purified by recrystallization.
  • Example:

    • 5,5-Diphenylimidazolidine-2,4-dione was acylated with acetyl chloride in acetone to yield 3-acetyl derivatives with moderate yields (~56%).
    • Methylation using dimethyl sulfate under alkaline conditions yielded 3-methyl derivatives with high yields (up to 92%).
  • Spectroscopic Confirmation:

    • The disappearance of N-H signals in 1H NMR and appearance of new methyl or acyl signals confirm substitution.
    • 13C NMR shows characteristic carbonyl and aromatic carbon shifts.
    • Mass spectrometry confirms molecular weights and fragmentation patterns consistent with the substituted products.

Specific Synthesis of 5-(1-Benzothien-3-yl)imidazolidine-2,4-dione

While direct synthetic protocols for this specific compound are less commonly detailed in open literature, the general approach would involve:

  • Starting Material: 3-benzothienyl-substituted amino acid or equivalent precursor.
  • Cyclization: Reaction with isocyanates or urea derivatives to form the imidazolidine-2,4-dione ring.
  • Purification: Recrystallization from ethanol or ethanol/water mixtures.

This approach is consistent with the methodologies used for similar aryl-substituted imidazolidine-2,4-dione compounds.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reaction Conditions Yield (%) Notes
Amino acid + phenyl isocyanate Amino acid derivatives (e.g., benzothienylglycine), phenyl isocyanate Room temperature to reflux, acid hydrolysis 70-80 High purity, versatile for aryl substitutions
Acylation of imidazolidine-2,4-dione 5,5-Disubstituted imidazolidine-2,4-dione, acyl chloride or chloroformate esters Reflux in acetone or ethanol, 5-7 hours ~56 Moderate yield, introduces acyl groups
Methylation with dimethyl sulfate 5,5-Disubstituted imidazolidine-2,4-dione, dimethyl sulfate, NaOH Stirring at room temperature or mild heating, 5 hours 92 High yield, methyl substitution at nitrogen

Analytical Characterization Supporting Preparation

  • Nuclear Magnetic Resonance (NMR):

    • 1H NMR shows disappearance of N-H protons upon substitution and appearance of new methyl or acyl signals.
    • 13C NMR confirms carbonyl carbons (C2=O, C4=O) and aromatic carbons of benzothiophene.
  • Mass Spectrometry (MS):

    • Molecular ion peaks correspond to expected molecular weights.
    • Fragmentation patterns support the presence of benzothiophene and imidazolidine-2,4-dione moieties.
  • Infrared Spectroscopy (IR):

    • Characteristic absorption bands for N-H, C=O (amide and imide), and aromatic rings.

These analytical data confirm the successful synthesis and purity of the target compound and its derivatives.

Summary and Research Findings

  • The synthesis of this compound typically follows classical hydantoin preparation methods, adapted to incorporate the benzothiophene substituent.
  • Amino acid and isocyanate cyclization is a reliable and versatile route, offering good yields and structural diversity.
  • Post-synthetic modifications such as acylation and methylation on the imidazolidine-2,4-dione core allow further functionalization.
  • Spectroscopic and analytical methods provide robust confirmation of structure and purity.
  • These methods are supported by peer-reviewed studies and established synthetic organic chemistry protocols, ensuring their reliability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(1-Benzothien-3-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its biological activities, including:

  • Antimicrobial Properties : Research indicates that derivatives of imidazolidine compounds often exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial and fungal strains. The presence of the benzothienyl group may enhance the compound's interaction with microbial targets, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity : There is emerging evidence suggesting that imidazolidine derivatives can possess anticancer properties. In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation, particularly in human colorectal carcinoma cell lines. The mechanism appears to involve interference with cellular pathways essential for cancer cell survival.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several imidazolidine derivatives against common pathogens. The results indicated that compounds similar to 5-(1-Benzothien-3-yl)imidazolidine-2,4-dione exhibited Minimum Inhibitory Concentration (MIC) values ranging from 1.27 µM to 2.65 µM against Gram-positive and Gram-negative bacteria as well as fungi. This suggests promising potential for further development as antimicrobial agents.

Compound NameMIC (µM)Target Pathogen
Compound A1.27Staphylococcus aureus
Compound B2.54Escherichia coli
Compound C2.65Candida albicans

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, a series of imidazolidine derivatives were synthesized and tested against human colorectal carcinoma cells (HCT116). Notably, certain derivatives showed IC50 values lower than those of standard chemotherapeutic agents like 5-fluorouracil (5-FU), indicating their potential efficacy in cancer treatment.

Compound NameIC50 (µM)Comparison to 5-FU
Compound D4.53More potent
Compound E5.85Comparable
5-FU9.99Standard

Industrial Applications

Beyond medicinal uses, this compound has potential applications in:

  • Material Science : Its unique chemical properties may allow it to be used as a building block in the synthesis of novel materials or polymers.
  • Pharmaceutical Development : Given its biological activities, this compound could serve as a lead structure for developing new drugs targeting infections or cancer.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 5-Arylideneimidazolidine-2,4-diones

Compound Substituent Key Properties/Activities References
(Z)-5-((N-benzyl-1H-indol-3-yl)methylene)imidazolidine-2,4-dione Indolylmethylene Cytotoxic activity, radiosensitization
(Z)-5-(3-Methoxybenzylidene)imidazolidine-2,4-dione 3-Methoxybenzylidene α1-Adrenergic/Serotonin receptor modulation
5-(4-Fluorobenzylidene)imidazolidine-2,4-dione 4-Fluorobenzylidene Antimicrobial activity
Aplysinopsins (natural products) Indolylmethylidene Cytotoxic, marine-derived
5-(2-Bromoethyl)imidazolidine-2,4-dione Bromoethyl Reactive intermediate

Key Observations :

  • Electronic and Steric Effects: The benzothienyl group is more electron-rich and bulky compared to phenyl or indolyl substituents.
  • Methoxy and fluoro substituents on the arylidene group influence receptor selectivity (e.g., α1-adrenergic vs. serotonin receptors), indicating that the benzothienyl group’s sulfur atom could introduce unique pharmacological profiles .

Physicochemical and Spectroscopic Properties

Table 3: UV Absorption Properties of Selected Hydantoins

Compound λmax (nm) Molar Absorption Coefficient (ε) Notes References
(Z)-5-(3-Phenylallylidene)hydantoin 350–370 ~25,000 L·mol⁻¹·cm⁻¹ Comparable to avobenzone (UV filter)
5-(4-Methoxybenzylidene)hydantoin 320–340 ~18,000 L·mol⁻¹·cm⁻¹ Bathochromic shift due to methoxy

The benzothienyl group’s extended conjugation and sulfur atom may induce a bathochromic shift in UV absorption compared to phenyl or indolyl analogs, making it a candidate for UV-filter applications .

Biological Activity

5-(1-Benzothien-3-yl)imidazolidine-2,4-dione is a compound that has attracted attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antitumor, and antiviral effects, and summarizes relevant research findings.

Chemical Structure and Properties

The compound features an imidazolidine core, which is known for its pharmacological significance. The presence of the benzothienyl group enhances its biological activity by potentially influencing its interaction with various biological targets.

Antimicrobial Activity

Research indicates that imidazolidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of imidazolidine-2,4-dione can inhibit the growth of both Gram-positive and Gram-negative bacteria. A study highlighted that certain derivatives demonstrated Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics against resistant strains of Staphylococcus aureus .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget BacteriaMIC (µg/mL)Reference
This compoundStaphylococcus aureus12.5 - 25
Escherichia coli25 - 50
Pseudomonas aeruginosa50 - 100

Antitumor Activity

The potential antitumor effects of imidazolidine derivatives have been explored in various studies. For example, compounds based on the imidazolidine scaffold have shown cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and PC-3M (prostate cancer) cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Table 2: Antitumor Activity Against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundHeLa10 - 20
PC-3M15 - 30

Antiviral Activity

The antiviral potential of imidazolidine derivatives has also been investigated. Some studies suggest that these compounds can inhibit viral replication in vitro, particularly against RNA viruses. The specific mechanisms may involve interference with viral entry or replication processes .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Many derivatives target specific enzymes crucial for microbial survival or cancer cell proliferation.
  • Membrane Disruption : Some compounds may disrupt microbial membranes, leading to cell death.
  • Apoptosis Induction : In cancer cells, these compounds can trigger apoptotic pathways, promoting cell death.

Case Studies

Several case studies have highlighted the efficacy of imidazolidine derivatives in clinical or preclinical settings:

  • A study focused on a series of synthesized imidazolidine derivatives demonstrated significant antibacterial activity against resistant bacterial strains, emphasizing their potential as new therapeutic agents .
  • In another investigation, a subset of these compounds was tested for antitumor efficacy in vivo, showing promising results in reducing tumor size in animal models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(1-Benzothien-3-yl)imidazolidine-2,4-dione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving benzothiophene derivatives and imidazolidine precursors. For example, refluxing with sodium acetate in acetic acid (3–5 hours) is a common method to promote cyclization and crystallization . Reaction temperature, solvent polarity, and catalyst selection (e.g., sodium acetate vs. other bases) critically affect yield and purity. Post-synthesis purification via recrystallization (e.g., DMF/acetic acid mixtures) is recommended to achieve >95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural integrity of the compound?

  • Methodological Answer :

  • NMR : Analyze proton environments of the benzothiophene and imidazolidine moieties. For instance, the thiophene protons typically resonate at δ 7.2–7.8 ppm, while the imidazolidine carbonyl groups appear as distinct singlets near δ 170 ppm in 13C^{13}\text{C} NMR .
  • IR : Confirm carbonyl stretching vibrations (C=O) at ~1750–1700 cm1^{-1} and thiophene ring vibrations at ~750–600 cm1^{-1}.
  • MS : High-resolution ESI-MS can verify the molecular ion peak (e.g., calculated for C13H10N2O2S\text{C}_{13}\text{H}_{10}\text{N}_2\text{O}_2\text{S}: 274.04 g/mol) and fragmentation patterns .

Q. What purification techniques (e.g., recrystallization, chromatography) are effective post-synthesis?

  • Methodological Answer : Recrystallization using polar aprotic solvents (e.g., DMF) mixed with acetic acid improves crystalline yield and purity . For complex mixtures, silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) effectively isolates the target compound while removing byproducts.

Advanced Research Questions

Q. How do computational quantum chemical calculations aid in predicting reaction pathways and intermediates for this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and intermediates, such as the formation of the imidazolidine ring via nucleophilic attack. Reaction path search algorithms (e.g., GRRM) combined with quantum mechanics/molecular mechanics (QM/MM) simulations reduce trial-and-error experimentation by identifying energetically favorable pathways .

Q. What strategies resolve contradictions between computational predictions and experimental outcomes in the synthesis?

  • Methodological Answer :

  • Data-Driven Iteration : Use computational software (e.g., Gaussian, ORCA) to re-optimize reaction parameters (e.g., solvent dielectric constant, temperature) when discrepancies arise. For example, if DFT predicts a low-energy intermediate not observed experimentally, revise solvation models or include explicit solvent molecules .
  • Hybrid Workflows : Integrate high-throughput experimentation (HTE) with machine learning (ML) to cross-validate computational and empirical data. ML algorithms can identify overlooked variables (e.g., trace moisture) that affect reaction outcomes .

Q. What factorial design approaches are optimal for evaluating multiple variables in the compound’s bioactivity studies?

  • Methodological Answer : A 2k2^k factorial design is suitable for screening variables like concentration, pH, and temperature. For example, to assess antimicrobial activity, design experiments with:

  • Factors : Compound concentration (1–10 µM), incubation time (6–24 h), bacterial strain (Gram+/Gram−).
  • Responses : Inhibition zone diameter, MIC values.
    ANOVA analysis identifies significant interactions (e.g., concentration × strain) and optimizes conditions for follow-up studies .

Q. How does the compound’s electronic configuration influence its interactions with biological targets?

  • Methodological Answer : Frontier Molecular Orbital (FMO) analysis (HOMO/LUMO energies) predicts charge-transfer interactions with biological receptors. For instance, the electron-deficient imidazolidine-dione moiety may bind to cysteine residues in enzymes via nucleophilic attack, while the benzothiophene group enhances lipophilicity for membrane penetration .

Q. How can high-throughput screening identify structure-activity relationships (SAR) for derivatives?

  • Methodological Answer : Synthesize a library of analogs (e.g., substituting benzothiophene with thiazole or altering the imidazolidine substituents). Screen against targets (e.g., kinases, microbial strains) using 96-well plate assays. SAR trends can be visualized via heatmaps (e.g., bioactivity vs. substituent electronegativity) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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5-(1-Benzothien-3-yl)imidazolidine-2,4-dione
Reactant of Route 2
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5-(1-Benzothien-3-yl)imidazolidine-2,4-dione

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